molecular formula C30H33NO7 B303672 Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303672
M. Wt: 519.6 g/mol
InChI Key: SBRDVWVGTPALPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMBQ, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood, but it is believed to work by modulating various signaling pathways in cells. In cancer cells, Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate may inhibit the activity of certain enzymes that are involved in cell growth and proliferation. In neurodegenerative diseases, Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate may protect against oxidative stress and inflammation, which are believed to contribute to the development of these diseases. In the immune system, Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate may regulate the activity of various immune cells, potentially reducing inflammation and promoting immune function.
Biochemical and Physiological Effects:
Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In neurodegenerative diseases, Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to reduce oxidative stress and inflammation, potentially protecting against neuronal damage. In the immune system, Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to regulate the activity of various immune cells, potentially reducing inflammation and promoting immune function.

Advantages and Limitations for Lab Experiments

Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is not dependent on natural sources. It has also been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various cellular processes. However, there are also limitations to using Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, its effects may vary depending on the specific cell or organism being studied, which makes it important to carefully design experiments to ensure accurate results.

Future Directions

There are several future directions for research on Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One potential area of study is its potential use in combination with other compounds for cancer treatment. Another potential area of study is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and its effects on various cellular processes.

Synthesis Methods

Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized using a multistep process that involves the reaction of several different chemical compounds. One common method involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base catalyst to form a diethyl ester. This diethyl ester can then be reacted with 2-methyl-5-nitroso-1,4,5,6,7,8-hexahydroquinoline to form Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate.

Scientific Research Applications

Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied for its potential applications in a variety of scientific fields, including cancer research, neurology, and immunology. In cancer research, Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have anticancer properties, potentially inhibiting the growth and proliferation of cancer cells. In neurology, Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied for its potential neuroprotective effects, potentially protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied for its potential immunomodulatory effects, potentially regulating the immune system and reducing inflammation.

properties

Product Name

Diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C30H33NO7

Molecular Weight

519.6 g/mol

IUPAC Name

diethyl 4,7-bis(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H33NO7/c1-6-37-29(33)24-17(3)31-23-16-22(18-10-8-12-20(14-18)35-4)26(30(34)38-7-2)28(32)27(23)25(24)19-11-9-13-21(15-19)36-5/h8-15,22,25-26,31H,6-7,16H2,1-5H3

InChI Key

SBRDVWVGTPALPR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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